4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE
Overview
Description
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its potential therapeutic applications.
Preparation Methods
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE include other quinoline derivatives and piperazine-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c27-21-6-7-24-22(16-21)23(17-25(29-24)20-8-10-28-11-9-20)26(32)31-14-12-30(13-15-31)18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACANTOUQJZYKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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